molecular formula C16H17NO4 B14170182 Mephenesin nicotinate CAS No. 533-07-3

Mephenesin nicotinate

Cat. No.: B14170182
CAS No.: 533-07-3
M. Wt: 287.31 g/mol
InChI Key: KCCUXQNIEYYDAM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of mephenesin involves the reaction of o-cresol with epichlorohydrin to form 3-(o-tolyloxy)-1,2-propanediol. This intermediate is then reacted with nicotinic acid to form mephenesin nicotinate .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale chemical synthesis using the same basic reactions as in laboratory synthesis but optimized for efficiency and yield. This includes the use of catalysts and controlled reaction conditions to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Mephenesin nicotinate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of mephenesin can produce quinones, while reduction can yield alcohols .

Scientific Research Applications

Mephenesin nicotinate has several scientific research applications:

Mechanism of Action

Mephenesin nicotinate exerts its effects by inhibiting reflex arcs within the spinal cord that cause muscle spasms. It does not directly affect skeletal muscles but targets the nervous system to alleviate muscle tension and spasticity indirectly. The exact mechanism involves blocking inward sodium and calcium currents in neurons, leading to reduced neuronal excitability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Mephenesin nicotinate is unique due to its combination of muscle relaxant and vasodilatory effects, making it useful in both systemic and topical applications. Its dual action provides a broader range of therapeutic uses compared to similar compounds .

Properties

CAS No.

533-07-3

Molecular Formula

C16H17NO4

Molecular Weight

287.31 g/mol

IUPAC Name

[2-hydroxy-3-(2-methylphenoxy)propyl] pyridine-3-carboxylate

InChI

InChI=1S/C16H17NO4/c1-12-5-2-3-7-15(12)20-10-14(18)11-21-16(19)13-6-4-8-17-9-13/h2-9,14,18H,10-11H2,1H3

InChI Key

KCCUXQNIEYYDAM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCC(COC(=O)C2=CN=CC=C2)O

Origin of Product

United States

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